N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide
Overview
Description
N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-bromoaniline, undergoes nitration to introduce a nitro group at the ortho position, resulting in 4-bromo-2-nitroaniline.
Acylation: The nitroaniline derivative is then subjected to acylation with chloroacetyl chloride to form N-(4-bromo-2-nitrophenyl)acetamide.
Piperazine Substitution: Finally, the acetamide is reacted with 4-methylpiperazine under basic conditions to yield the target compound, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (e.g., thiols, amines), solvents like dimethylformamide (DMF)
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent
Major Products Formed
Reduction: N-(4-bromo-2-aminophenyl)-2-(4-methyl-1-piperazinyl)acetamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-bromo-2-nitrobenzoic acid and 4-methylpiperazine
Scientific Research Applications
N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and piperazine groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide
- N-(4-bromo-2-nitrophenyl)-2-(4-ethyl-1-piperazinyl)acetamide
- N-(4-bromo-2-nitrophenyl)-2-(4-methyl-1-piperidinyl)acetamide
Uniqueness
N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The bromine and nitro groups, along with the piperazine ring, make it a versatile compound for various applications.
Properties
IUPAC Name |
N-(4-bromo-2-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN4O3/c1-16-4-6-17(7-5-16)9-13(19)15-11-3-2-10(14)8-12(11)18(20)21/h2-3,8H,4-7,9H2,1H3,(H,15,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLYVHSOKXDOKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)NC2=C(C=C(C=C2)Br)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24794311 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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